molecular formula C21H27N3O3S2 B2485485 2-((3-allyl-4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 667913-06-6

2-((3-allyl-4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No.: B2485485
CAS No.: 667913-06-6
M. Wt: 433.59
InChI Key: KCVHSEHWURMFLC-UHFFFAOYSA-N
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Description

2-((3-allyl-4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C21H27N3O3S2 and its molecular weight is 433.59. The purity is usually 95%.
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Scientific Research Applications

Syntheses and Reactions

The compound you mentioned belongs to a class of compounds with a complex structure involving cyclohepta and thieno pyrimidine derivatives. Research shows various synthetic methods and reactions for such compounds. For instance, a study by Abe (1987) discusses the synthesis of 4H-Cyclohepta[4,5]pyrrolo[1,2-α]pyrimidin-4-ones through the reaction of 2-aminocyclohepta[b]pyrroles with ethyl acetoacetate, showcasing a variety of reactions and structural modifications (Abe, 1987).

Synthesis of Derivatives with Antitumor Activity

A significant application of these compounds is in the development of antitumor agents. Hafez and El-Gazzar (2017) synthesized a series of novel 6-phenyl-thieno[3,2-d]pyrimidine derivatives, demonstrating potent anticancer activity comparable to that of doxorubicin on various human cancer cell lines (Hafez & El-Gazzar, 2017).

Thymidylate Synthase Inhibitors

Additionally, these compounds are investigated for their potential as thymidylate synthase inhibitors, which can play a crucial role in antitumor activities. Gangjee et al. (2004) synthesized a series of nonclassical 2-amino-4-oxo-6-substituted thieno[2,3-d]pyrimidines as potential thymidylate synthase inhibitors and antitumor agents (Gangjee, Qiu, & Kisliuk, 2004).

Synthesis and Properties of Novel Derivatives

Further research by Gangjee et al. (2005) on classical and nonclassical analogs of these compounds provides insights into their synthesis, properties, and potential as antitumor agents, showcasing their inhibitory activity against human dihydrofolate reductase and thymidylate synthase (Gangjee, Lin, Kisliuk, & McGuire, 2005).

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-2-[(3-oxo-4-prop-2-enyl-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-5-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3S2/c1-2-10-24-20(26)18-15-8-4-3-5-9-16(15)29-19(18)23-21(24)28-13-17(25)22-12-14-7-6-11-27-14/h2,14H,1,3-13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCVHSEHWURMFLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SCC(=O)NCC3CCCO3)SC4=C2CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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